1-Phenylguanidine

Beschreibung

Historical Development and Academic Significance of Guanidine (B92328) Chemistry

The foundational understanding of guanidine chemistry dates back to 1861, when Adolph Strecker first isolated guanidine from guanine, a compound derived from guano. nih.govvulcanchem.comsolubilityofthings.com This early discovery marked the beginning of a rich history of research into this distinctive class of compounds. Guanidine is a small, nitrogen-rich organic molecule found naturally in both plants and animals. solubilityofthings.com Its chemical significance is underscored by its close relationship to urea (B33335), into which it can be converted via hydrolysis. nih.gov

A defining characteristic of guanidine and its derivatives is their exceptional basicity. This strong basic character, alongside the remarkable stability of its protonated form, the guanidinium (B1211019) cation, is attributed to efficient resonance stabilization. nih.govvulcanchem.comtandfonline.com This "Y-aromaticity" allows the positive charge to be delocalized across the three nitrogen atoms in the guanidinium ion. nih.govvulcanchem.comtandfonline.com This fundamental property makes guanidine units highly effective in forming strong non-covalent interactions, including hydrogen bonding and charge pairing, which are crucial for molecular recognition. sci-hub.se

The academic significance of guanidine chemistry extends to its ubiquitous presence in nature, notably as a key functional group in the amino acid arginine. Arginine's guanidinium side chain plays a critical role in various biological processes, including its involvement in enzyme active sites and cell recognition motifs. solubilityofthings.comtandfonline.commdpi.com Beyond its natural occurrences, synthetic guanidine compounds have found practical applications in diverse chemical fields such as nucleophilic organocatalysis, anion recognition, and coordination chemistry. sci-hub.sechembk.com The first research meeting dedicated to standardizing analytical methods for guanidine compounds was held in Okayama, Japan, in 1978, highlighting the growing academic importance of this chemical class. ontosight.ai

Molecular Architecture of 1-Phenylguanidine and its Derivatives in Academic Contexts

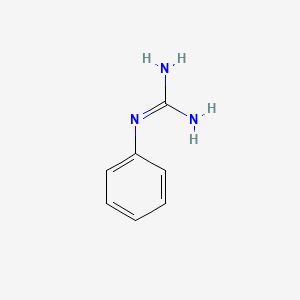

This compound, also known as N-phenylguanidine or phenylguanidine, is an organic compound characterized by the molecular formula C7H9N3 and a molar mass of 135.17 g/mol . nih.govtandfonline.com Its molecular architecture features a phenyl ring directly attached to a guanidine functional group. ontosight.ai The guanidine group itself comprises a central carbon atom bonded to three nitrogen atoms, forming a planar structure that contributes to its stability and basicity. nih.govontosight.ai

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C7H9N3 | nih.govtandfonline.com |

| Molar Mass | 135.17 g/mol | nih.govtandfonline.com |

| Melting Point | 66–67 °C | nih.gov |

| Solubility | Insoluble in water; soluble in benzene (B151609) and other organic solvents | nih.gov |

| pKa (at 25 °C) | 10.77 | nih.govvulcanchem.com |

The synthesis of this compound can be achieved through various academic routes. One common laboratory method involves the reaction of aniline (B41778) with cyanamide (B42294) in the presence of hydrochloric acid and a phase transfer catalyst, maintaining a controlled temperature of 60–70 °C. nih.gov Another synthetic approach, known as the guanylation of amines, involves reacting an aniline derivative, such as p-methoxyaniline, with cyanamide, often catalyzed by scandium tris(trifluoromethanesulfonate) in an aqueous medium at elevated temperatures. solubilityofthings.comchemicalbook.com

Academic research extensively explores the molecular architecture and properties of this compound and its derivatives, leading to various detailed findings:

Enzyme Inhibition: Substituted phenylguanidine compounds have been investigated as selective inhibitors of enzymes, such as human urokinase. vulcanchem.comeurekaselect.com This research aims to develop compounds that can precisely modulate enzymatic activity.

Antiproliferative Activity: Studies have synthesized guanidine derivatives containing specific structural motifs, like the chalcone (B49325) skeleton, and evaluated their antiproliferative effects against human cancer cell lines, including leukemia (U-937, HL-60, MOLT-3, NALM-6) and melanoma (SK-MEL-1) cells. ambeed.comulpgc.es Certain N-phenyl derivatives, particularly those incorporating a piperidine (B6355638) ring, have demonstrated notable cytotoxicity against these cancer cells. ambeed.comulpgc.es Furthermore, phenyl-guanidine derivatives have been shown to induce caspase-dependent apoptosis in various breast cancer cell lines, indicating their potential as anticancer agents. sci-hub.se

Antimicrobial Activity: Research has focused on the synthesis and in vitro antimicrobial activity of benzyl (B1604629) and phenyl guanidine and aminoguanidine (B1677879) hydrazone derivatives. Some of these compounds exhibit potent inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. ulpgc.esresearchgate.net

Table 2: Representative Antimicrobial Activity of Phenyl Guanidine Derivatives

| Compound Type | Target Bacteria | MIC Range (µg/mL) | Reference |

| Benzyl/Phenyl Guanidine Derivatives | Staphylococcus aureus | Low µg/mL | ulpgc.esresearchgate.net |

| Benzyl/Phenyl Guanidine Derivatives | Escherichia coli | Low µg/mL | ulpgc.esresearchgate.net |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Staphylococcus aureus | 0.5 | mdpi.com |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative | Escherichia coli | 1 | mdpi.com |

DNA Binding: Ferrocenyl phenylguanidines, a class of this compound derivatives, have been synthesized and characterized for their ability to bind to DNA. These compounds have shown good DNA binding capacities, suggesting their potential in the development of new anticancer and antifungal agents. tandfonline.comeurekaselect.com

Spectroscopic Properties: Investigations into the auxochromic properties of the guanidinium group, particularly in phenylguanidine and its derivatives, involve simulating UV/Vis spectra using computational methods (e.g., TD-DFT) and comparing them with experimental data. These studies reveal how protonation and complexation with anions influence the absorption bands, providing insights into their electronic structure and interactions. chemicalbook.comddugu.ac.in

Overview of Contemporary Research Trends and Future Challenges

Contemporary research involving this compound and its derivatives is characterized by a multidisciplinary approach, leveraging their unique chemical attributes for advanced applications. A significant trend is their continued exploration in medicinal chemistry , particularly in the design and development of novel therapeutic agents. This includes efforts to create new drugs for neurological disorders, anti-inflammatory agents, and chemotherapeutic compounds. solubilityofthings.comontosight.ai For instance, substituted phenylguanidine derivatives are being investigated for their ability to inhibit Rho GTPase cell proteins, specifically Rac1, which could be instrumental in treating aggressive and/or resistant tumors. solubilityofthings.com The promising antimicrobial activities observed in various phenylguanidine derivatives also position them as potential leads for new antibiotics, addressing the growing challenge of multidrug-resistant pathogens. mdpi.com

Another emerging trend is the application of this compound in materials science . Recent findings highlight its utility as a universal ligand in perovskite solar cells. This compound (PGua) has been shown to coordinate strongly with lead iodide complexes in perovskite precursor solutions, effectively retarding crystallization and leading to the formation of more homogeneous films with enlarged grain sizes and reduced defects. rsc.orgdiva-portal.org This innovative use demonstrates its potential in enhancing the efficiency and operational stability of these next-generation solar devices.

Furthermore, this compound and its analogues are increasingly being studied in catalysis and molecular recognition . Their ability to form strong hydrogen bonds and interact with various anionic species makes them valuable in the design of organocatalysts and receptors for molecular recognition processes. solubilityofthings.comsci-hub.se

Despite these advancements, several future challenges remain in the research of this compound. A primary challenge lies in conducting more comprehensive mechanistic studies to fully elucidate the precise molecular basis of their biological activities, such as enzyme inhibition or cellular interactions. vulcanchem.com For example, understanding the exact kinetics of NMDA receptor binding for certain derivatives is a recognized research gap. vulcanchem.com

From a synthetic perspective, industrial scaling and purity control present ongoing challenges. Optimizing synthesis methods to reduce reliance on expensive catalysts and developing robust techniques to achieve high purity (>99%) for pharmaceutical applications are crucial for translating academic discoveries into practical uses. vulcanchem.comchemicalbook.com Additionally, while promising biological activities have been identified, further detailed research is needed to fully characterize the scope of their applications and to optimize their properties for specific targets.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7(9)10-6-4-2-1-3-5-6/h1-5H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRJZGVVKGFIGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6522-91-4 (hydride), 6522-91-4 (mono-hydrochloride) | |

| Record name | Phenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70173836 | |

| Record name | Phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2002-16-6 | |

| Record name | N-Phenylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 1 Phenylguanidine and Analogs

Strategic Approaches to 1-Phenylguanidine Core Synthesis

The synthesis of the this compound core primarily revolves around the formation of the guanidine (B92328) functional group, often through the direct reaction of anilines with suitable guanylating agents or via catalytic pathways.

Direct Guanylation of Anilines

Direct guanylation involves the reaction of anilines with electrophilic guanylating agents to construct the guanidine moiety. Classical guanidine synthesis methods typically involve the reaction of amines with reagents such as carbodiimides, thioureas, isothioureas, amidines, and cyanamides. fishersci.cafishersci.at

For the synthesis of this compound specifically, a well-established method involves the reaction of aniline (B41778) with cyanamide (B42294) under acidic conditions. fishersci.comsigmaaldrich.combmrb.iowikipedia.org For instance, this compound can be prepared by adding aniline and hydrochloric acid to a reaction vessel, followed by the dropwise addition of a 50% aqueous cyanamide solution while maintaining the temperature between 60-70 °C. sigmaaldrich.comwikipedia.org A phase transfer catalyst can also be incorporated to facilitate this reaction. sigmaaldrich.comwikipedia.org After the addition, the mixture is stirred for approximately 2.5 hours, and the pH is then adjusted to 7 with an alkali to obtain the solid product, which is subsequently washed and dried. sigmaaldrich.comwikipedia.org This method can achieve high yields, with reported yields of 94.5% based on aniline for the isolation of phenylguanidine hydrogencarbonate. fishersci.com

Other guanylating reagents for amines include derivatives of pyrazole-1-carboximidamide, S-alkylisothioureas, and protected thiourea (B124793) derivatives. fishersci.cafishersci.at For example, N,N'-bis(Boc) thioureas can react with primary and secondary amines in the presence of thiophilic metal salts, such as Hg(II) or Cu(II), to yield N- and N,N'-substituted guanidines. fishersci.ca Additionally, a one-pot method for synthesizing mono-protected guanidines involves treating an acylcyanamide with chlorotrimethylsilane, which generates a reactive N-silylcarbodiimide capable of guanylating various amines, including anilines. fishersci.com While primary and secondary aliphatic amines react quickly (e.g., within 15 minutes at room temperature), anilines generally require extended reaction times. fishersci.com

Table 1: Examples of Direct Guanylation Methods for this compound Synthesis

| Starting Aniline | Guanylating Agent | Conditions | Product | Yield | Reference |

| Aniline | Cyanamide | HCl, 60-70 °C, 2.5h, pH 7 | This compound | Not specified (high yield implied) | sigmaaldrich.comwikipedia.org |

| Aniline | Cyanamide (aqueous 50%) | HCl (pH 2.0-2.7), 85-87 °C, 2-3h, then NaHCO3 for salt isolation | Phenylguanidine hydrogencarbonate | 94.5% (based on aniline) | fishersci.com |

| p-Methoxyaniline | Cyanamide | Sc(OTf)3 (catalytic), H2O, 100 °C, 2d | Substituted Guanidine | 95% | americanelements.com |

| Various Anilines | Acylcyanamide + Chlorotrimethylsilane | Room temperature, extended reaction times for anilines | Mono-protected Guanidines | Well aligned with aniline nucleophilicity | fishersci.com |

Catalytic Methods in this compound Synthesis

Catalytic approaches offer efficient and atom-economical alternatives for guanidine synthesis, particularly through the addition of amines to carbodiimides. fishersci.cafishersci.atsynhet.com A wide array of catalysts, including transition metals, main-group metals, and rare-earth metals, have been explored for these guanylation reactions. synhet.com

Scandium(III) triflate (Sc(OTf)3) has proven to be an efficient catalyst for the guanylation of various amines with cyanamide in water under mild conditions, eliminating the need for preactivated guanylation reagents. americanelements.comfishersci.ca For example, the reaction of p-methoxyaniline with cyanamide in the presence of a catalytic amount of Sc(OTf)3 in water at 100 °C for 2 days resulted in a 95% yield of the corresponding substituted guanidine. americanelements.com Lanthanide amides have also shown high efficiency and activity as catalysts for the guanylation of both aromatic and secondary amines under mild conditions. fishersci.ca Ytterbium triflate is another effective catalyst for the addition of a broad range of amines to carbodiimides, producing N,N',N''-trisubstituted guanidines in good yields under solvent-free conditions. fishersci.ca

Palladium salts, such as PdCl2 or Pd(OAc)2, can efficiently catalyze the nucleophilic addition of anilines to carbodiimides. fishersci.ca Mechanistic studies in palladium-catalyzed guanylation of anilines have characterized and isolated bis(anilino) and bis(guanidino)Pd(II) complexes, which are proposed as key intermediates in the reaction mechanism. fishersci.ca Copper(I)-catalyzed cross-coupling reactions between aryl halides and guanidines have been developed for the N-arylation of guanidines, offering mild, ligand-free conditions and good yields at room temperature. nih.govnih.gov Zinc ethyl (ZnEt2) has also been utilized as a precatalyst for the catalytic guanylation of amines with carbodiimides, including the direct addition of anilines. uni.lu Furthermore, Zn-Al hydrotalcite catalysts have been reported for the synthesis of substituted guanidines via the guanylation of amines with carbodiimides. fishersci.at

More recently, common amide coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) have been repurposed for the guanylation of anilines. ontosight.ai This method allows for the synthesis of 2-substituted 1,1,3,3-tetramethylguanidines. ontosight.ai Electron-rich anilines react readily, while electron-deficient anilines may require stronger bases like KOtBu to facilitate the reaction. ontosight.ai

Alternative Pathways for Guanidine Moiety Formation

The formation of the guanidine moiety can generally be classified into two main reaction types: nucleophilic substitution and nucleophilic addition. wikipedia.org

Beyond direct guanylation, alternative pathways include the use of thiourea derivatives in conjunction with activating agents such as Mukaiyama's reagent. fishersci.atfishersci.comwikipedia.org These methods often involve the substitution of thiourea ylides or thiourea trioxide with amines. wikipedia.org Another approach involves the synthesis of N-sulfonyl guanidines through a multicomponent coupling reaction of arylsulfonamide, isonitrile, and amine, catalyzed by Rh(COD)Cl]2 and promoted by iodobenzene (B50100) diacetate. fishersci.ca Thioureas can also be converted to the corresponding guanidines using Ru(bpy)3Cl2 as a photocatalyst under visible light irradiation in a mixture of water and ethanol (B145695) at room temperature. fishersci.ca

Historically, guanidines have also been prepared by reacting S-alkyl-isothiuronium salts with ammonia (B1221849) or amines. mpg.denus.edu.sg Industrial production methods for guanidines often involve a two-step process starting with the reaction of dicyandiamide (B1669379) with ammonium (B1175870) salts, leading to biguanidine (B15175387) intermediates, followed by treatment with a base. mpg.de

Synthesis of Substituted this compound Derivatives

The versatility of the guanidine core allows for the synthesis of a wide range of substituted derivatives, incorporating various functional groups and molecular systems.

Incorporation of Aromatic and Heteroaromatic Systems

The introduction of aromatic and heteroaromatic systems onto the guanidine nitrogen atoms, known as N-arylation, is a significant strategy for synthesizing substituted this compound derivatives. This process can attenuate the basic properties of the guanidine core and allow for the appending of diverse lipophilic groups, leading to compounds with varied biological activities. nih.govuni.lu

Copper-catalyzed cross-coupling reactions between aryl halides (iodides and bromides) and guanidines have been developed to produce N-aryl guanidines, including symmetrical and unsymmetrical N,N'-diaryl guanidines. nih.govnih.gov These reactions can proceed under mild, ligand-free conditions at room temperature with good yields. nih.gov When aryl iodides bearing strong electron-withdrawing groups are used, the reaction can be stopped at the monoarylation stage, enabling the subsequent formation of unsymmetrical N,N'-diaryl guanidines by coupling with a different aryl iodide. nih.gov

Palladium-catalyzed intramolecular N-arylation of N-(o-bromophenyl)guanidines provides a route to cyclic guanidine derivatives, such as 1H-benzimidazol-2-amines, in good yields. uni.lu Substituted aromatic guanidines can also be synthesized by reacting cyanamide with aromatic amines. fishersci.combmrb.io It has been observed that phenylguanidines substituted on the aromatic ring often exhibit higher melting points compared to their unsubstituted analogs. bmrb.io

Another method for synthesizing phenyl-substituted derivatives of 2-phenyl-1,1,3,3-tetramethylguanidine involves the condensation reaction of 1,1,3,3-tetramethylurea (B151932) with an appropriate aniline derivative in the presence of phosphorus oxychloride (POCl3). nih.gov This method allows for the synthesis of various compounds by simply changing the aniline derivative. nih.gov

Derivatization through Alkylation and Acylation Reactions

Derivatization of this compound and other guanidines through alkylation and acylation reactions allows for the modification of their properties and the creation of new functional compounds.

Alkylation reactions can be performed using alkyl halides or mesylates. For instance, N',N'-di-Boc-guanidine can be subjected to alkylation, yielding monoalkylated guanidines, often through convenient and mild biphasic protocols. wikipedia.orgfishersci.co.uk

Acylation reactions involve the introduction of acyl groups. Acetylguanidine, for example, can be obtained by the N-acylation of guanidine salts with acetic anhydride (B1165640) or esters like ethyl acetate. Furthermore, palladium-catalyzed cascade reactions involving azides, isonitriles, and amines provide an efficient route to N-sulfonyl-, N-phosphoryl-, and N-acyl-functionalized guanidines in excellent yields. fishersci.caamericanelements.com

While not synthetic derivatization per se, it is worth noting that derivatization reactions are also crucial for the analytical determination of guanidino compounds. For example, pre-column derivatization with reagents like glyoxal (B1671930) and ethyl chloroformate, or isovaleroylacetone and ethyl chloroformate, is employed for gas chromatography (GC) analysis. nih.gov Similarly, acetylacetone (B45752) is used for pre-column derivatization in high-performance liquid chromatography (HPLC) assays of guanidine salts. These analytical derivatization methods highlight the reactivity of the guanidine nitrogen atoms towards alkylation and acylation-type modifications.

Molecular Hybridization Strategies (e.g., with Sulfonamides, Chalcones)

Molecular hybridization is a strategy in chemical synthesis that involves combining two or more pharmacophoric units into a single molecule to create compounds with enhanced or novel properties. This approach has been applied to this compound, integrating it with structures like sulfonamides and chalcones.

Sulfonamide-Guanidine Hybrids: The development of molecular hybrids incorporating both sulfonamide and guanidine moieties has been explored. For instance, derivatives such as 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine have been synthesized through the reaction of chalcones with benzenesulfonylaminoguanidines. researchgate.net Another example involves the design and synthesis of 4-chloro-5-methylbenzenesulfonyl)-1-phenylguanidine derivatives, which are molecular hybrids containing the pharmacophore core of 4-chloro-2-mercapto-5-methylbenzenesulfonamide and a 4-acetylphenyl moiety or a chalcone (B49325) fragment. ptchm.pl These syntheses involve organic chemistry techniques to link the distinct chemical entities, resulting in novel compounds with combined structural features.

Chalcone-Guanidine Hybrids: Chalcones, characterized by their α,β-unsaturated carbonyl system, have been hybridized with guanidine structures to yield new chemical entities. One approach involves the synthesis of trisubstituted guanidine–chalcone hybrids. ulpgc.es Another method includes the cyclization of chalcone derivatives with guanidine hydrochloride. For example, a bis-chalcone can react with guanidine hydrochloride to afford corresponding bis-pyrimidine derivatives. nih.gov The formation of pyrimidine (B1678525) moieties bound to a quinazolinedione skeleton has also been achieved by cyclization of a chalcone with guanidine in the presence of ethanol and a catalytic amount of sodium hydroxide. nih.govacs.org Furthermore, the reaction of a chalcone with aminoguanidine (B1677879) hydrochloride can lead to the formation of pyrazole (B372694) derivatives attached to a quinazolinedione moiety. nih.govacs.org

The synthesis of these hybrid compounds typically involves condensation reactions and cyclization processes, leveraging the reactivity of both the chalcone and guanidine functionalities.

Ferrocenyl Phenylguanidines Synthesis

The incorporation of ferrocene (B1249389), an organometallic compound known for its unique redox properties, into guanidine structures has led to the synthesis of ferrocenyl phenylguanidines. These compounds are often explored for their distinct electronic and structural characteristics.

A catalytic approach has been employed for the synthesis of ferrocene-functionalized guanidines. This method involves the zinc diethyl (ZnEt₂) catalyzed addition of aminoferrocene and 4-ferrocenylaniline to N,N′-diisopropylcarbodiimide. umn.edu This atom-economical approach provides access to novel ferrocene-containing guanidines. umn.edu

Multiple multi-step protocols have been developed for the synthesis of new ferrocenyl phenylguanidines. For instance, six new ferrocenyl phenylguanidines (designated F1-F6) have been successfully synthesized and thoroughly characterized using various analytical techniques, including elemental analysis, UV-visible spectroscopy, multinuclear (¹H and ¹³C) NMR, and FTIR spectroscopy. researchgate.netsciencepublishinggroup.comnih.govsemanticscholar.org The purity of these synthesized compounds is typically determined by melting point and Thin Layer Chromatography (TLC). sciencepublishinggroup.com These synthetic routes aim to create compounds where the ferrocene moiety is directly or indirectly linked to the phenylguanidine framework, often to explore their physicochemical properties. researchgate.netnih.gov

Mechanistic Elucidation of this compound Forming Reactions

The formation of this compound and its analogs proceeds through specific reaction mechanisms that dictate the efficiency and selectivity of the synthesis.

A notable method for synthesizing phenylguanidine bicarbonate involves a two-step process utilizing a carbon dioxide system. google.com The concrete reaction mechanism begins with a neutralization reaction where aniline reacts with carbonic acid gas to form aniline bicarbonate. google.com This initial step is conducted at a controlled temperature, typically between 10-20 °C, with carbon dioxide gas passed into the system to maintain a pH between 6-8. google.com This is a direct approach to form aniline bicarbonate by reacting aniline, which has an alkaline nature, with carbonic acid gas. google.com

The second step is an addition reaction: the pre-formed aniline bicarbonate then reacts with a cyanamide solution under the continued presence of a carbon dioxide system to synthesize phenylguanidine bicarbonate. google.com This reaction is typically performed at elevated temperatures, ranging from 60-80 °C, with the cyanamide solution added slowly. google.com This method is advantageous for reducing production costs, simplifying reaction steps, and improving product content and yield, while also reducing carbon emissions. google.com

Another example of guanidine formation, though for an analog, is the synthesis of N,N,N',N'-tetramethyl-N''-phenylguanidine (PhTMG). This compound is synthesized from tetramethylurea (TMU) and phenylamine (PhNH₂) in the presence of phosphorus oxychloride (POCl₃). researchgate.net This reaction highlights an alternative mechanistic pathway for guanidine synthesis, involving urea (B33335) derivatives and activating agents.

The detailed mechanistic understanding of these reactions is crucial for optimizing synthetic routes and designing new guanidine-based compounds.

Advanced Characterization and Structural Analysis of 1 Phenylguanidine Systems

Spectroscopic Investigations for Structural Confirmation

Spectroscopic methods are indispensable tools for elucidating the molecular structure of 1-phenylguanidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to confirm the compound's identity, purity, and structural features.

Nuclear Magnetic Resonance (NMR) Techniques (e.g., ¹H, ¹³C)

NMR spectroscopy is a powerful method for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR are crucial for verifying the proton and carbon frameworks of the molecule.

In ¹H NMR analysis of this compound, the aromatic protons on the phenyl group typically appear as multiplets in the range of δ 7.2–7.5 ppm. The protons of the NH₂ and NH groups of the guanidine (B92328) moiety can be observed, though their chemical shifts and appearance can be influenced by the solvent and concentration. For instance, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the aromatic protons may present as a doublet around δ 7.56 ppm and a multiplet around δ 6.79 ppm, while the guanidine protons might appear as distinct signals.

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbon atoms of the phenyl ring will show characteristic signals in the aromatic region of the spectrum. The quaternary carbon of the guanidine group is also a key diagnostic peak.

Table 1: Representative NMR Data for Phenylguanidine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (δ ppm) |

| This compound | ¹H | DMSO-d₆ | 7.56 (d, J = 8.7 Hz, 2H), 6.79 (dd, J = 8.7, 2.3 Hz, 2H), 6.69 (d, J = 2.3 Hz, 2H), 6.10 (d, J = 1.5 Hz, 2H) |

| N-phenyl-guanidine hydrochloride | ¹H | D₂O | 7.3 (m, 5H, Ar–H), 3.1 (s, NH₂) |

| Methyl 4-(methylthio)-2-(3-nitrobenzamido)butanoate | ¹H | CDCl₃ | --- |

| ¹³C | CDCl₃ | --- | |

| 1-(4-(Methylthio)phenyl)guanidine | ¹H | CD₃OD | --- |

| ¹³C | CD₃OD | --- |

Vibrational Spectroscopy (e.g., IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of the guanidine and phenyl groups. N-H stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. The C=N stretching of the guanidine core and the C-N stretching vibrations also give rise to distinct peaks. Aromatic C-H and C=C stretching bands from the phenyl ring are also expected. For instance, N-H stretches are often seen around 3300 cm⁻¹.

Table 2: Key IR Absorption Frequencies for Phenylguanidine Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |

| This compound | N-H stretch | ~3300 | |

| N-phenyl-guanidine hydrochloride | N-H stretch | ~3300 | |

| 1-Phenyl-3-o-tolylguanidine | N-H stretch | 3450, 3220 | asianpubs.org |

| 1-Phenylbiguanide | N-H stretch | --- | nist.gov |

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. wikipedia.org In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (135.17 g/mol ). nih.gov A common observation is the protonated molecule [M+H]⁺ at m/z 136.1.

The fragmentation of this compound under mass spectrometric conditions can lead to several characteristic daughter ions. The loss of ammonia (B1221849) (NH₃) or cyanamide (B42294) (CH₂N₂) from the guanidine moiety is a plausible fragmentation pathway. Cleavage of the C-N bond connecting the phenyl group to the guanidine core can result in fragments corresponding to the phenyl radical (m/z 77) and the guanidine radical. researchgate.net The fragmentation pattern is a unique fingerprint that helps to confirm the molecular structure. wikipedia.org

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (amu) | Interpretation | Reference |

| [M]⁺ | 135 | Molecular Ion | nih.gov |

| [M+H]⁺ | 136.1 | Protonated Molecule | |

| 93 | Fragment Ion | nih.gov | |

| 77 | Phenyl radical | nih.govresearchgate.net |

Crystallographic Studies of this compound and its Complexes

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular geometry, conformation, and intermolecular interactions.

Supramolecular Assembly Driven by Intermolecular Interactions

In the solid state, molecules of this compound and its derivatives self-assemble into extended networks through a variety of intermolecular interactions. iucr.orgsigmaaldrich.com The guanidinium (B1211019) group is an excellent hydrogen bond donor, and N-H···N and N-H···O hydrogen bonds are common and crucial in directing the crystal packing. nih.govrsc.org These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional architectures. semanticscholar.org

Electronic Structure Probing through Ultraviolet-Visible (UV/Vis) Spectroscopy

Ultraviolet-Visible (UV/Vis) spectroscopy is a powerful analytical technique for investigating the electronic structure of molecules like this compound. This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of outer electrons to higher energy states. The resulting spectrum provides valuable information about the electronic transitions within the molecule.

Analysis of Electronic Transitions and Auxochromic Effects

The UV/Vis spectrum of an organic molecule is characterized by absorption bands that correspond to specific electronic transitions. libretexts.org For molecules containing unsaturated groups and atoms with non-bonding electrons, such as this compound, the most significant transitions are typically n → π* and π → π. libretexts.orgshu.ac.uk The π → π transitions, which involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, are generally more intense than the n → π* transitions. shu.ac.uk

In this compound, the phenyl ring and the guanidine group constitute the primary chromophores. The electronic transitions observed in its UV/Vis spectrum are predominantly π to π* transitions originating from the phenyl group. mdpi.com Phenylguanidine derivatives typically exhibit two main absorption bands: an intense band between 200–220 nm and another of moderate intensity around 240 nm. rsc.org A lower intensity shoulder may also appear at approximately 280 nm. rsc.org These bands are assigned to the π → π* transitions of the aromatic phenyl ring, along with contributions from the C=N and N=N chromophores. rsc.org

The guanidinium group can act as an auxochrome, a group that, when attached to a chromophore, modifies the wavelength and intensity of the absorption maximum. The interaction between the guanidinium group and the aromatic chromophore influences the electronic transitions. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to simulate the UV/Vis spectra of this compound in both the gas phase and in solvents like acetonitrile, providing insights into these interactions. acs.orgnih.govresearchgate.net These computational models, often correlated with experimental data, help in understanding the auxochromic properties of the guanidinium group. acs.orgnih.govresearchgate.net

Influence of Protonation and Anion Complexation on Absorption Spectra

The electronic absorption spectrum of this compound is sensitive to its chemical environment, particularly to protonation and interactions with anions.

Protonation: Protonation of the guanidine subunit in this compound induces a significant change in its UV/Vis spectrum. The protonation typically leads to a hypsochromic shift, which is a shift of the low-energy absorption bands to higher energies or shorter wavelengths. acs.orgnih.govresearchgate.net This blue shift is a result of the stabilization of the ground state upon protonation. The delocalization of the positive charge in the resulting guanidinium cation alters the energy levels of the molecular orbitals involved in the electronic transitions. researchgate.net Computational studies have shown that in the protonated form of this compound, the guanidinium group tends to be more perpendicular to the plane of the phenyl ring. researchgate.net

Anion Complexation: The interaction of the protonated this compound (phenylguanidinium cation) with anions through hydrogen bonding also affects its absorption spectrum. The formation of a complex with an anion can reduce the hypsochromic shift caused by protonation. acs.orgnih.govresearchgate.net The extent of this reduction is correlated with the basicity of the anion and the strength of the hydrogen bonds formed. acs.orgnih.govbarbatti.org For instance, the absorption maximum of phenylguanidinium (B1229882) can be shifted by up to 20 nm upon complexation with anions like fluoride.

This sensitivity of the UV/Vis spectrum to anion binding has led to the exploration of phenylguanidine derivatives as potential anion sensors. barbatti.org The binding of an anion to the guanidinium moiety results in an observable change in the absorption spectrum, which can be used for the detection and even quantification of the anion. researchgate.netbarbatti.org The magnitude of the spectral shift upon anion complexation can be influenced by the nature of both the anion and the aromatic chromophore attached to the guanidine group. acs.orgbarbatti.org However, it has been noted that the observed changes in the spectra diminish as the size of the aromatic chromophore increases (e.g., from phenyl to naphthyl or anthracenyl). acs.orgnih.govresearchgate.net

The table below summarizes the observed shifts in the UV/Vis absorption maxima of this compound upon protonation and subsequent complexation with various anions.

Table 1: UV/Vis Spectral Data of this compound and its Complexes

| Compound/System | Condition | λmax (nm) | Spectral Shift | Reference |

|---|---|---|---|---|

| This compound | In acetonitrile | ~210 | - | researchgate.net |

| Protonated this compound | In acetonitrile | <210 | Hypsochromic (Blue Shift) | acs.orgnih.govresearchgate.net |

| Phenylguanidinium-Fluoride Complex | In acetonitrile | ~230 | Bathochromic (Red Shift) relative to protonated form | researchgate.net |

| This compound with PbI2 | In solution | ~300 | Shift to lower wavelength | cnr.itdiva-portal.org |

Computational Chemistry and Theoretical Studies on 1 Phenylguanidine

Quantum Chemical Calculations (e.g., DFT, TD-DFT, MP2)

Quantum chemical calculations have become a cornerstone for investigating the molecular properties of guanidine (B92328) derivatives. Methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Møller-Plesset perturbation theory (MP2) are frequently employed to model the behavior of 1-phenylguanidine.

DFT calculations are widely used to explore the electronic structure of this compound and its analogues. umc.edu.dz Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's chemical reactivity and kinetic stability. dergipark.org.tr The HOMO energy level indicates the ability to donate an electron, while the LUMO energy signifies the ability to accept an electron. dergipark.org.tr The energy gap between HOMO and LUMO (ΔE) is a key descriptor of molecular reactivity; a smaller gap suggests higher reactivity and facilitates intramolecular charge transfer. dergipark.org.tr

For guanidine derivatives, the HOMO is often localized over the nitrogen and carbon atoms of the guanidine group, while the LUMO may be distributed over the phenyl ring. dergipark.org.tr This distribution facilitates an intramolecular charge transfer from the guanidine moiety to the phenyl ring upon electronic excitation. dergipark.org.tr Theoretical studies on related phenylguanidinium (B1229882) systems show that the guanidinium (B1211019) group can engage in significant electronic delocalization, a property known as Y-aromaticity. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool used to confirm intramolecular charge transfers and analyze orbital interactions within the molecule. dergipark.org.trnih.gov

Table 1: Representative Frontier Molecular Orbital Energies (Calculated) Note: The following data is illustrative, based on typical values found for similar compounds in computational studies. Exact values depend on the specific computational method and basis set used.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 eV | Electron-donating capability |

| ELUMO | -1.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 eV | Chemical reactivity and stability |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.netresearchgate.net These calculations can simulate the UV-Vis spectra in both the gas phase and in different solvents, often using a Polarizable Continuum Model (PCM) to account for solvent effects. researchgate.net Studies have shown a good correlation between theoretically predicted spectra and experimentally measured data for phenylguanidine derivatives. researchgate.netddugu.ac.in

The calculations can identify the nature of electronic transitions, such as n→π* or π→π*, and predict their corresponding absorption wavelengths (λmax) and oscillator strengths (f). ddugu.ac.inresearchgate.net For instance, research on phenylguanidine (PHGU) has shown that its first observable absorption band results from a transition to the second excited state. ddugu.ac.in Furthermore, theoretical studies have investigated how factors like protonation of the guanidine group or its interaction with anions via hydrogen bonding can significantly alter the electronic spectra. researchgate.netddugu.ac.in The choice of DFT functional (e.g., PBE0, CAM-B3LYP) is critical for obtaining accurate predictions of excitation energies. researchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Phenylguanidine System Note: This table presents generalized data based on findings for phenylguanidine derivatives to illustrate the application of TD-DFT.

| Method | Excitation Energy (eV) | Wavelength (nm) | Nature of Transition |

|---|---|---|---|

| TD-DFT (Calculated) | ~5.2 | ~238 | π→π* |

| Experimental (in Acetonitrile) | ~5.1 | ~243 | Major Absorption Band |

Elucidation of Electronic States and Orbital Interactions

Molecular Modeling and Simulation Techniques

Molecular modeling extends beyond quantum mechanics to simulate the behavior of molecules over time and in complex environments, providing insights into their conformational preferences and interactions with biological macromolecules.

This compound possesses rotational freedom around the C-N bonds, leading to various possible conformations. Computational conformational analysis, often performed using systematic grid scans or molecular dynamics, can identify the most stable conformers and the energy barriers between them. csic.es Studies on the related N,N′-diphenylguanidine show it can exist in different conformations, such as (E,Z) and (Z,Z) isomers, with distinct structural properties. acs.org The conformational preference is often dictated by a balance of steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds. researchgate.net For protonated 1,3-diphenylguanidine (B1679371), computational analysis revealed three stable, non-equivalent conformers with only small energy differences between them. csic.es In aqueous solutions, this molecule tends to adopt a conformation that minimizes the exposure of its hydrophobic phenyl rings to water, a behavior that influences its self-assembly. csic.es

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. researchgate.net Phenylguanidine derivatives have been investigated as inhibitors for various enzymes, and docking studies help elucidate their binding modes. For example, docking simulations have been used to model the interaction of phenylguanidine derivatives with targets like urokinase-type plasminogen activator (uPA), B-cell lymphoma 2 (BCL-2), and BRAF kinase. researchgate.netmdpi.com These studies reveal key interactions, such as hydrogen bonds between the guanidinium group and amino acid residues (e.g., Ser190 in uPA) and π-π stacking involving the phenyl ring, which are critical for binding affinity.

Following docking, Molecular Dynamics (MD) simulations can be performed to assess the stability of the ligand-receptor complex over time. researchgate.net MD simulations provide a dynamic picture of the interaction, allowing for the analysis of conformational changes in both the ligand and the protein, and the calculation of binding free energies.

Table 3: Example of Molecular Docking Results for Phenylguanidine Derivatives Note: This data is illustrative of typical results from docking studies.

| Target Protein | Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| uPA | 2-(Benzimidazolyl)-1-phenylguanidine | -7.3 | Ser190, Gly216 |

| B-Raf Kinase | Substituted Diaryl Guanidinium | -9.8 | Asp594, Phe595 |

| BCL-2 | Aminoguanidine (B1677879) Derivative | -8.5 | Arg146, Tyr108 |

Conformational Analysis and Dynamic Behavior

Investigation of Non-Covalent Interactions

Non-covalent interactions are fundamental to the structure, stability, and function of chemical and biological systems. For this compound, these forces govern its conformation, crystal packing, solubility, and interactions with biological targets. The protonated guanidinium group is an excellent hydrogen bond donor, while the phenyl ring can participate in cation-π and π-π stacking interactions. nih.govsolubilityofthings.com

Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. nih.govacs.org QTAIM analyzes the electron density topology to identify bond critical points (BCPs), which are indicative of interactions like hydrogen bonds. ddugu.ac.in NBO analysis provides information on orbital-level interactions, such as the charge transfer associated with hydrogen bonding or cation-π interactions. nih.govacs.org Studies on complexes between the guanidinium cation and aromatic amino acids or DNA nucleobases have demonstrated the simultaneous presence and importance of both hydrogen bonds and cation-π interactions, which are crucial for molecular recognition in biological systems. nih.govacs.orgresearchgate.net Reduced Density Gradient (RDG) analysis is another tool that helps visualize and identify weak non-covalent interactions within a molecular system. nih.gov

Hydrogen Bonding Networks and Charge Pairing

The guanidinium group of this compound is a potent hydrogen bond donor, a characteristic that profoundly influences its solid-state structure and behavior in solution. Computational models and experimental data from crystal structures confirm its ability to form extensive and robust hydrogen bonding networks.

Detailed research findings from studies on phenylguanidinium salts, such as phenylguanidinium trifluoroacetate, show that the structure is stabilized by a network of N−H···O hydrogen bonds between the cations and anions. uc.pt In this specific salt, the guanidinium group utilizes its full hydrogen-bonding capacity, with each cation linking to three separate anions. uc.pt Similarly, crystal structure analysis of guanidine derivatives highlights the presence of non-classical C–H···O hydrogen bonds, which can contribute to the formation of two-dimensional networks. researchgate.netresearchgate.net For instance, in N,N,N′-Trimethyl-N′′-(4-nitrophenyl)-N′-phenylguanidine, C–H···O hydrogen bonds between methyl/aromatic hydrogens and nitro group oxygens create chains that cross-link into a 2D sheet. researchgate.net

The table below, derived from the study of phenylguanidinium trifluoroacetate, quantifies the geometry of these hydrogen bonds.

| D−H···A | D−H (Å) | H···A (Å) | D···A (Å) | D−H···A (°) |

|---|---|---|---|---|

| N2−H2A···O2 | 0.88 | 2.06 | 2.928(2) | 169 |

| N2−H2B···O1 | 0.88 | 2.01 | 2.880(2) | 171 |

| N3−H3A···O1 | 0.88 | 2.12 | 2.936(2) | 155 |

| N3−H3B···O2 | 0.88 | 2.22 | 3.013(2) | 151 |

Charge pairing is another critical phenomenon observed in systems containing this compound. Molecular dynamics simulations of guanidinium carbonate have been used as a proxy to understand arginine-carbonate interactions, revealing a strong tendency for ion pairing. cas.cz These simulations have also shown that the choice of computational model is crucial; simulations using full ionic charges led to excessive ion clustering, while using reduced charges to account for electronic polarization provided results that better matched experimental data. cas.cz Beyond simple cation-anion pairing, computational studies have also explored the counter-intuitive pairing of like-charged guanidinium ions. nih.govcas.cz Ab initio molecular dynamics simulations have provided strong evidence for the existence of stable, stacked contact pairs between two guanidinium cations in water, a phenomenon stabilized by amphiphilic behavior and van der Waals interactions, despite the electrostatic repulsion. cas.cz

Cation-Anion Interactions and Supramolecular Recognition

The phenylguanidinium cation is an excellent anion receptor, a property that forms the basis of its role in supramolecular chemistry. researchgate.netresearchgate.net Theoretical studies have extensively explored the interactions between the guanidinium cation and various anions, such as halides and sulfates. researchgate.net Computations at the MP2/6-31+G* level have identified stable complexes, with the most stable structures often involving the guanidinium cation engaging the anion in a pincer-like form. researchgate.net The nature of these interactions has been analyzed using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) approaches, correlating electron density at bond critical points with hydrogen bond distances and orbital interaction energies. researchgate.net

The interaction is not limited to simple inorganic anions. A study on 1-(2-methyl-5-nitrophenyl)guanidinium picrate (B76445) demonstrated strong intermolecular hydrogen bonding and weak π–π ring interactions between the cation and the picrate anion. iucr.org These interactions dictate the crystal packing and are a prime example of supramolecular recognition. iucr.org The hydrogen bonding in this system is notable for its complexity, featuring two- and three-center (bifurcated) N—H···O bonds involving the nitro and phenolate (B1203915) oxygen atoms of the picrate. iucr.org The protonation of the guanidine unit significantly affects its electronic properties, and this effect is modulated by complexation with anions, with spectral shifts correlating to the anion's basicity and the strength of the hydrogen bonds formed. researchgate.netresearchgate.net

The phenyl ring also participates in recognition through anion-quadrupole interactions, where an anion interacts with the edgewise face of the aromatic ring. nih.gov The combination of strong, directional hydrogen bonds from the guanidinium group and weaker, distributed interactions involving the phenyl ring allows for highly specific and tunable recognition of anionic guests. This dual-interaction capability is a key feature in the design of abiotic receptors for molecular recognition. researchgate.net

| Interacting Species | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Phenylguanidinium & Trifluoroacetate | X-ray Crystallography & DFT | Extensive N−H···O hydrogen bond network confirmed. Each cation links to three anions. | uc.pt |

| Guanidinium & Chloride/Sulfate | MP2/6-31+G* | Stable 1:1 and 2:1 complexes identified. Pincer-like interaction mode is most stable for chloride. | researchgate.net |

| Guanidinium & Carbonate | Molecular Dynamics (MD) | Significant ion pairing observed. Reduced charge models show better agreement with experimental data. | cas.cz |

| Guanidinium & Guanidinium | Ab Initio MD | Stable like-charge contact pairs form in water, stabilized by stacking and van der Waals forces. | cas.cz |

| 1-(2-methyl-5-nitrophenyl)guanidinium & Picrate | X-ray Crystallography & DFT | Complex supramolecular assembly via bifurcated N—H···O bonds and π–π stacking. | iucr.org |

Catalytic and Material Science Applications of 1 Phenylguanidine

1-Phenylguanidine as a Catalytic Moiety in Organic Transformations

The guanidine (B92328) functional group within this compound is characterized by its strong basicity, often referred to as a "super-base" in biological and organic systems. iucr.orgscienceopen.com This pronounced basic character allows guanidines to function as effective catalysts in a variety of organic reactions. researchgate.netjst.go.jp Guanidines are categorized as strong Brønsted bases and can be utilized as organocatalysts. researchgate.netjst.go.jp

The catalytic activity of guanidines stems from their ability to accept protons, thereby activating substrates or facilitating proton transfer steps in a reaction mechanism. For instance, in the base-catalyzed hydrolysis of alkoxysilanes, a reaction crucial for crosslinking in materials like silicone sealants, basic species accelerate the reaction by aiding the removal of a proton from water in the transition state. adhesivesmag.comadhesivesmag.com While various guanidine compounds have been tested for such applications, this compound was noted to be an effective catalyst, although requiring high dosages that could lead to surface defects in the final cured product. adhesivesmag.comadhesivesmag.com The catalytic power of a base is related to its equilibrium base strength, and steric factors can also influence its effectiveness in the enolization process of ketones. ubc.ca

The catalytic utility of phenylguanidine derivatives has been demonstrated in the synthesis of specialized monomers. A notable example is the synthesis of diethylene glycol bis(allyl carbonate) (ADC), a key monomer for optical resin lenses, via a carbon dioxide route. Research has shown that a derivative, N,N,N′,N′-tetramethyl-N″-phenylguanidine (PhTMG), serves as an effective catalyst for this transformation. researchgate.net

In this process, PhTMG catalyzes a multi-step reaction involving carbon dioxide, diethylene glycol (DEG), and allyl chloride (ACH). researchgate.net The catalytic performance of PhTMG was evaluated, achieving a high yield of ADC. researchgate.net The reaction mechanism involves the formation of several intermediates, with the guanidine catalyst playing a crucial role in facilitating these steps. researchgate.net Another study on ADC synthesis employed a different catalytic system, MgO-PbO, through a transesterification route, highlighting that various catalytic strategies can be employed for this synthesis. researchgate.net

| Parameter | Value/Condition |

|---|---|

| Catalyst | N,N,N′,N′-tetramethyl-N″-phenylguanidine (PhTMG) |

| Reactants | Carbon Dioxide, Diethylene Glycol (DEG), Allyl Chloride (ACH) |

| Highest Achieved Yield of ADC | 95.3% |

Role in Base-Catalyzed Reactions

This compound Derivatives in Advanced Materials

Guanidine derivatives, including this compound, are recognized as valuable building blocks in synthetic organic chemistry. iucr.orgscienceopen.com Their inherent reactivity makes them suitable for constructing more complex molecules. In the realm of polymer science, this compound has been identified in patent literature as a potential polymerization initiator. epo.orggoogle.comgoogleapis.com For example, it has been listed as a guanide compound for use as a polymerization initiator in the copolymerization reaction for producing acrylic elastomers. google.com Atom Transfer Radical Polymerization (ATRP) is a prominent method for creating polymers with controlled architecture, utilizing alkyl halide initiators and metal complex catalysts. sigmaaldrich.com The inclusion of compounds like this compound in formulations for curable compositions suggests its role in initiating or accelerating the polymerization and crosslinking processes that lead to the final material properties. epo.orggoogleapis.com

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are classes of crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.comnih.govmdpi.com The properties of these materials are dictated by the choice of both the metal node and the organic linker. nih.govunifr.ch Guanidines and their deprotonated anionic counterparts, guanidinates, are effective ligands for creating metal complexes due to their multiple nitrogen donor atoms and varied coordination modes. researchgate.net

The N-H moieties on the guanidine group can also form strong bonds with anions, which is an additional feature influencing crystal packing and material properties. researchgate.netrsc.org While many CPs and MOFs utilize carboxylate or pyridyl-based ligands nih.govmdpi.com, the use of guanidine-type ligands is an area of active research. researchgate.net The ability of this compound and its derivatives to coordinate with metal centers allows them to act as the bridging organic components necessary for the self-assembly of one-, two-, or three-dimensional networks, forming the basis of novel CPs and MOFs with potential applications in catalysis and materials science. researchgate.netmdpi.com

A significant recent application of this compound (PGua) is in the field of renewable energy, specifically as an additive in the fabrication of perovskite solar cells (PSCs). diva-portal.orgcnr.itksu.edu.sa Perovskite materials, while promising for solar energy conversion, can suffer from instability and defects that arise during their rapid solution-processed crystallization. researchgate.netcnr.it

Research has demonstrated that this compound acts as a "universal ligand" that can effectively address these issues. diva-portal.orgksu.edu.sa It coordinates strongly with lead iodide (PbI₂) in the perovskite precursor solution, forming a stable intermediate complex. rsc.orgdiva-portal.orgcnr.it This strong interaction effectively slows down the perovskite crystallization process. researchgate.netksu.edu.sa The benefits of this retarded crystallization include:

Formation of homogeneous films with enlarged grain sizes. diva-portal.orgcnr.it

Reduced density of structural and opto-electronic defects. researchgate.netdiva-portal.orgcnr.it

Improved film quality and stability. rsc.orgdiva-portal.org

This improved film quality translates directly into enhanced device performance. The introduction of this compound has led to PSCs with a power conversion efficiency (PCE) of up to 24.6% and outstanding operational stability. diva-portal.orgcnr.itksu.edu.sa Notably, its effectiveness has been demonstrated across various perovskite compositions and device configurations (both n-i-p and p-i-n), highlighting its versatility and potential to advance the commercialization of perovskite solar cell technology. rsc.orgdiva-portal.orgksu.edu.sa

| Parameter | Observation/Result |

|---|---|

| Role of PGua | Coordinating ligand for PbI₂ |

| Effect on Crystallization | Retards crystallization, forms stable intermediate complexes |

| Film Quality | More homogeneous films, enlarged grain sizes, reduced defects |

| Champion Power Conversion Efficiency (PCE) | 24.6% |

| Stability | Outstanding operational stability |

Pharmacological and Biological Research on 1 Phenylguanidine Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The development of new therapeutic agents often involves the systematic modification of a lead compound to enhance its biological activity and optimize its properties. For derivatives of 1-phenylguanidine, structure-activity relationship (SAR) and structure-property relationship (SPR) analyses are crucial in understanding how chemical modifications influence their pharmacological effects.

The rational design of bioactive this compound derivatives often leverages the known interactions of the guanidinium (B1211019) group and the phenyl ring with biological targets. The guanidine (B92328) moiety, due to its ability to mimic the side chain of arginine, is a key pharmacophore that can form strong hydrogen bonds with the active sites of enzymes. mdpi.com This principle has been applied in the design of inhibitors for various enzymes, including proteases.

One prominent strategy involves using the this compound scaffold as a starting point for creating more complex molecules. For instance, (4-aminomethyl)phenylguanidine has been used as a P1 residue (a part of the inhibitor that binds to the S1 pocket of a protease) to design highly selective inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme in tumor metastasis. pnas.orgnih.gov The design process can be iterative, involving the derivatization of the lead compound with various hydrophobic groups to optimize interactions with the target enzyme. pnas.orgnih.gov

Another design principle is the creation of molecular hybrids, where the this compound core is combined with other pharmacologically active fragments. ptchm.pl This approach aims to develop multi-target ligands or to enhance the potency of the parent compound. For example, phenylguanidine derivatives have been conjugated with nucleoside analogs to create potential antiviral agents. mdpi.com The rationale behind this is that the guanidine part can mimic L-arginine at the cleavage site of viral proteases. mdpi.com

Furthermore, computational methods play a significant role in the rational design process. Structure-based virtual screening can identify potential multi-target ligands from a library of compounds. ptchm.pl This was demonstrated in the identification of this compound derivatives with affinity for multiple dopamine (B1211576) and serotonin (B10506) receptors. ptchm.pl

The table below summarizes some of the rational design strategies employed for this compound derivatives.

| Design Strategy | Rationale | Example Application |

| Arginine Mimicry | The guanidinium group mimics the side chain of arginine, enabling strong binding to the active sites of proteases. | Design of urokinase-type plasminogen activator (uPA) inhibitors. pnas.orgnih.gov |

| Molecular Hybridization | Combining the this compound scaffold with other pharmacophores to create multi-target ligands or enhance potency. | Conjugation with nucleoside analogs for potential antiviral activity. mdpi.comptchm.pl |

| Iterative Derivatization | Systematic modification of a lead compound with various functional groups to optimize target interaction. | Addition of hydrophobic residues to (4-aminomethyl)phenylguanidine to improve uPA inhibition. pnas.orgnih.gov |

| Structure-Based Virtual Screening | Using computational models of target proteins to identify potential binders from a library of compounds. | Identification of this compound derivatives with affinity for aminergic G protein-coupled receptors. ptchm.pl |

The efficacy and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on the phenyl ring and the guanidine group itself. These substituents can influence the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets.

Substituents on the Phenyl Ring:

The introduction of various substituents on the phenyl ring can significantly modulate the biological activity of this compound derivatives.

Electron-withdrawing groups , such as nitro (NO2) and trifluoromethyl (CF3), can have a profound impact. For instance, in a series of 2-anilinopyrimidine derivatives, a chlorine atom (an electron-withdrawing group) at the para position of the phenyl ring resulted in the most potent CDK9 inhibitor. mdpi.com Similarly, a trifluoromethyl group at the para position led to strong activity against certain cancer cell lines. mdpi.com The presence of bulky and lipophilic substituents, such as iodine or bromine, has also been shown to improve the cytotoxicity of some diaryl guanidinium derivatives. nih.gov

Electron-donating groups , like methoxy (B1213986) (OCH3), can sometimes lead to weaker activity. mdpi.com

The position of the substituent is also critical. For example, in a study of diaryl guanidinium derivatives, a substituent at the 3-position of the phenyloxyaryl core was found to be necessary to maintain efficacy. nih.gov

Modifications to the Guanidine Moiety:

Alterations to the guanidine group itself can also influence activity.

Substitution on the guanidine nitrogens can affect basicity and binding. Replacing a di-substituted guanidinium with a shorter -NH- link resulted in compounds with better cytotoxicity in one study. nih.gov Conversely, a mono-substituted guanidinium group at a specific position gave the greatest cytotoxic activity. nih.gov

Replacement of the phenyl ring with other aromatic systems, such as a 2-pyridinyl group, can also positively affect cytotoxic activity, possibly by facilitating the formation of an intramolecular hydrogen bond. nih.gov

Selectivity:

The substituent effects can also be leveraged to achieve selectivity for a particular biological target. For example, in the development of cyclin-dependent kinase (CDK) inhibitors, it was found that the steric and electronic properties of substituents at the C-5 position of a pyrimidine (B1678525) ring attached to the phenylguanidine scaffold affected the potency and selectivity of kinase inhibition. cardiff.ac.uk The introduction of a methyl group at this position was optimal for achieving selectivity for CDK9 over other CDKs. cardiff.ac.uk

Similarly, in the design of inhibitors for urokinase-type plasminogen activator (uPA) and TMPRSS2, replacing the arginine moiety of a peptidomimetic inhibitor with different bioisosteres showed that a phenylguanidine moiety in the P1 site led to strong affinity for TMPRSS2, whereas a cyclohexylguanidine (B89088) derivative potently inhibited uPA. uni-mainz.de This demonstrates how subtle changes in the hydrophobic part of the molecule can dramatically alter selectivity.

The following table provides examples of how different substituents affect the activity of this compound derivatives.

| Derivative Type | Substituent | Effect | Target/Activity |

| 2-Anilinopyrimidine | 4-Cl on phenyl ring | Most potent inhibitor | CDK9 mdpi.com |

| 2-Anilinopyrimidine | 4-CF3 on phenyl ring | Strong activity | HepG2 and MCF7 cancer cells mdpi.com |

| Diaryl guanidinium | 4-I or 4-Br on phenyl ring | Improved cytotoxicity | Cancer cell lines nih.gov |

| Diaryl guanidinium | 3-CF3 on phenyloxyaryl core | Required for efficacy | Cancer cell lines nih.gov |

| Pyrimidine | C-5 methyl group | Optimal selectivity | CDK9 cardiff.ac.uk |

| Peptidomimetic Inhibitor | Phenylguanidine at P1 site | Strong affinity | TMPRSS2 uni-mainz.de |

| Peptidomimetic Inhibitor | Cyclohexylguanidine at P1 site | Potent inhibition | uPA uni-mainz.de |

Rational Design Principles for Bioactive Compounds

Mechanism of Action Studies at Molecular and Cellular Levels

Understanding the mechanism of action of this compound derivatives is essential for their development as therapeutic agents. Research in this area has focused on their interactions with enzymes, other biological macromolecules, and their behavior within cells.

A primary mechanism of action for many this compound derivatives is the inhibition of enzymes. The guanidinium group is a key feature, as it can form strong hydrogen bonds with the active sites of enzymes, particularly those that recognize arginine.

Protease Inhibition: Phenylguanidine and its derivatives are effective competitive inhibitors of trypsin-like serine proteases. researchgate.net The aromatic ring of phenylguanidine is thought to bind in a hydrophobic slit at the active center of trypsin. researchgate.net This principle has been exploited in the design of inhibitors for other proteases involved in disease. For example, derivatives of (4-aminomethyl)phenylguanidine have been developed as highly selective inhibitors of urokinase-type plasminogen activator (uPA), an enzyme linked to cancer metastasis. pnas.orgnih.gov These compounds have been shown to inhibit uPA-mediated processes like the degradation of the extracellular matrix and tumor cell invasion. pnas.org More recently, a phenylguanidine moiety at the P1 site of a peptidomimetic inhibitor conferred strong affinity for TMPRSS2, a protease involved in viral entry. uni-mainz.de

Kinase Inhibition: Derivatives of this compound have also been developed as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often dysregulated in cancer. mdpi.com For instance, certain 2-anilinopyrimidine derivatives bearing a phenylguanidine moiety have shown potent inhibitory activity against CDK7, CDK8, and CDK9. mdpi.com

Other Enzymes: Research has also explored the inhibition of other enzymes. For example, some phenylguanidine derivatives have been investigated as inhibitors of β-secretase (BACE-1), a key enzyme in the pathogenesis of Alzheimer's disease. sci-hub.se Additionally, ferrocenyl guanidines have shown urease inhibitory activity. researchgate.net

The inhibition of these enzymes can lead to the modulation of various biochemical pathways. For instance, inhibiting uPA can disrupt the proteolytic cascade involved in tumor cell invasion and metastasis. pnas.orgcardiff.ac.uk Similarly, inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells. mdpi.com

Beyond enzyme inhibition, this compound derivatives can interact with other crucial biological macromolecules.

DNA Interaction: The positively charged guanidinium group can interact with the negatively charged phosphate (B84403) backbone of DNA through ionic interactions. rsc.org It can also form hydrogen bonds with the phosphate oxygen atoms. rsc.org Furthermore, cation-π interactions between the guanidinium cation and the aromatic systems of DNA bases are possible. rsc.orgresearchgate.net Some phenyl-guanidine derivatives have been identified as DNA minor groove binders. nih.gov These interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. For example, certain ferrocenyl guanidines have been shown to bind to DNA, and this interaction is thought to contribute to their biological activity. researchgate.net

Protein Interaction: The guanidine moiety can act as a versatile hydrogen bond donor, enabling it to interact with various protein targets. This is a key feature in its ability to inhibit enzymes. In addition to active site binding, some guanidinium-based compounds have been designed to act as allosteric inhibitors, binding to a site other than the active site to modulate protein function. nih.gov

Cell Membrane Interaction: The cationic nature of the guanidinium group can lead to interactions with the negatively charged components of bacterial and mammalian cell membranes. mdpi.comacs.org This can lead to membrane disruption and cell death, which is a proposed mechanism for the antimicrobial activity of some guanidine derivatives. mdpi.com The bacterial cell envelope, being negatively charged, may attract the guanidinium cation via electrostatic interactions, favoring the binding of these compounds and leading to the disruption of the cell membrane and wall. mdpi.com In cancer cells, which often have a more negative membrane potential than normal cells, this electrostatic attraction could be even more pronounced. acs.org

The table below summarizes the interactions of this compound derivatives with various biological macromolecules.

| Macromolecule | Type of Interaction | Consequence |

| DNA | Ionic interactions, hydrogen bonding, cation-π interactions, minor groove binding | Interference with DNA replication and transcription, cytotoxicity researchgate.netrsc.orgnih.gov |

| Proteins | Hydrogen bonding (active site and allosteric binding) | Enzyme inhibition, modulation of protein function nih.govresearchgate.net |

| Cell Membranes | Electrostatic interactions | Membrane disruption, antimicrobial activity, potential for selective targeting of cancer cells mdpi.comacs.org |

The ability of this compound derivatives to enter cells is crucial for their biological activity, especially for intracellular targets. The guanidinium group plays a significant role in this process.

Due to its positive charge, the guanidinium moiety can enhance the cellular uptake of molecules. d-nb.info This property is exploited in cell-penetrating peptides, which often contain multiple arginine (and therefore guanidinium) residues. nih.gov Similarly, polymers containing guanidinium groups have been developed to efficiently deliver bioactive proteins and peptides into the cytosol of cells. nih.gov

The uptake of guanidine itself has been shown to be mediated by specific transport mechanisms. In human intestinal Caco-2 cells, guanidine transport across the apical and basolateral membranes involves both a saturable, carrier-mediated process at low concentrations and a non-saturable, passive diffusion mechanism at higher concentrations. researchgate.net

For some this compound derivatives, their lipophilicity, in addition to the cationic charge, influences their ability to cross cell membranes. The accumulation of these compounds within cells can be a key determinant of their efficacy. For instance, the luminescent properties of one particular guanidine derivative, ACB10, have been used to monitor its cellular uptake and distribution using fluorescence lifetime imaging microscopy (FLIM). nih.gov This allowed researchers to observe its accumulation in human breast cancer cells, providing insights into its mechanism of action. nih.gov

In the context of antimicrobial activity, the positive charge of the guanidinium group is thought to facilitate accumulation at the negatively charged bacterial cell surface, which is the first step towards membrane disruption or entry into the cell. mdpi.com

Therapeutic Area Investigations

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)